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Compound of Interest

Compound Name: 6-Propyl-2-naphthol

Cat. No.: B3024154 Get Quote

This in-depth technical guide provides a comprehensive overview of the predicted

spectroscopic data for 6-propyl-2-naphthol (CAS No: 2776-56-9). Designed for researchers,

scientists, and professionals in drug development, this document offers a detailed analysis of

the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this compound. In the absence of publicly available experimental spectra, this guide

synthesizes data from the parent molecule, 2-naphthol, and established principles of

spectroscopic interpretation to provide a robust predictive analysis.

Introduction
6-propyl-2-naphthol is a derivative of 2-naphthol, an important bicyclic aromatic compound.

The introduction of a propyl group at the 6-position of the naphthalene ring is expected to

influence its electronic and steric properties, which in turn will be reflected in its spectroscopic

signatures. Understanding these spectroscopic characteristics is paramount for its

identification, purity assessment, and structural elucidation in various research and

development settings. This guide provides a foundational dataset and interpretive framework

for scientists working with this molecule.

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 6-propyl-2-naphthol. These

predictions are based on the well-documented spectra of 2-naphthol and the known effects of

alkyl substitution on aromatic systems.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-propyl-2-naphthol is expected to show distinct signals for the

aromatic protons of the naphthalene ring and the aliphatic protons of the propyl group. The

chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the

weak activating effect of the alkyl group.

Table 1: Predicted ¹H NMR Data for 6-propyl-2-naphthol

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.70 d 1H H-8

~7.65 d 1H H-4

~7.55 s 1H H-5

~7.30 dd 1H H-7

~7.15 d 1H H-1

~7.10 dd 1H H-3

~5.0 (variable) s 1H OH

~2.65 t 2H -CH₂- (α)

~1.70 m 2H -CH₂- (β)

~0.95 t 3H -CH₃

Interpretation and Rationale:

The aromatic region is predicted to show six distinct signals corresponding to the six protons on

the substituted naphthalene ring. The protons H-1 and H-3 are expected to be the most
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shielded due to the influence of the hydroxyl group. The propyl group's protons will exhibit

typical aliphatic chemical shifts and splitting patterns: a triplet for the terminal methyl group, a

multiplet (sextet) for the central methylene group, and a triplet for the methylene group

attached to the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of 6-propyl-2-
naphthol. The presence of the propyl group will introduce three additional signals in the

aliphatic region compared to 2-naphthol.

Table 2: Predicted ¹³C NMR Data for 6-propyl-2-naphthol

Chemical Shift (ppm) Assignment

~154.0 C-2

~138.0 C-6

~134.5 C-4a

~129.5 C-8a

~129.0 C-8

~128.0 C-5

~127.0 C-4

~124.0 C-7

~118.0 C-3

~109.0 C-1

~38.0 -CH₂- (α)

~24.5 -CH₂- (β)

~14.0 -CH₃

Interpretation and Rationale:
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The chemical shift of C-2, bonded to the hydroxyl group, will be the most downfield in the

aromatic region. The carbon bearing the propyl group (C-6) will also be deshielded. The

remaining aromatic carbons will have chemical shifts comparable to those in other 6-

substituted 2-naphthols. The aliphatic carbons of the propyl group will appear in the upfield

region of the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum of 6-propyl-2-naphthol will be characterized by absorptions corresponding to

the O-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations, as well as the

characteristic fingerprint region.

Table 3: Predicted IR Data for 6-propyl-2-naphthol

Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Strong, Broad O-H stretch

~3100-3000 Medium Aromatic C-H stretch

~2960-2850 Medium-Strong Aliphatic C-H stretch

~1630, 1580, 1510 Medium-Strong Aromatic C=C stretch

~1260 Strong C-O stretch

Below 1000 Medium-Strong C-H out-of-plane bending

Interpretation and Rationale:

The most prominent feature will be the broad O-H stretching band, characteristic of phenols.

The presence of both aromatic and aliphatic C-H stretching vibrations will be evident. The

aromatic C=C stretching bands confirm the presence of the naphthalene ring. The strong C-O

stretching vibration is also a key diagnostic peak.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 6-propyl-2-naphthol, the molecular ion peak and characteristic fragment
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ions are predicted.

Table 4: Predicted MS Data for 6-propyl-2-naphthol

m/z Relative Intensity Assignment

186 High [M]⁺ (Molecular Ion)

157 Moderate [M - C₂H₅]⁺

143 Moderate [M - C₃H₇]⁺

115 Moderate [C₉H₇]⁺

Interpretation and Rationale:

The molecular ion peak is expected at m/z 186, corresponding to the molecular weight of 6-
propyl-2-naphthol (C₁₃H₁₄O). A significant fragmentation pathway is the benzylic cleavage,

leading to the loss of an ethyl radical (m/z 157). Loss of the entire propyl group would result in

a fragment at m/z 143. Further fragmentation of the naphthalene ring can lead to the formation

of the indenyl cation or related structures at m/z 115.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound like 6-propyl-2-naphthol.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 6-propyl-2-naphthol in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse ¹H spectrum.

Set the spectral width to cover the range of approximately -2 to 12 ppm.
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data with appropriate apodization and Fourier transformation.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of approximately 0 to 200 ppm.

Use a sufficient number of scans, as the natural abundance of ¹³C is low.

IR Spectroscopy

Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press into a thin pellet.

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented as a ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS).
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Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for

GC-MS or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio.

Data Acquisition: Record the mass spectrum, ensuring a sufficient mass range to observe

the molecular ion and key fragment ions.

Visualization
Molecular Structure of 6-propyl-2-naphthol

Caption: Molecular structure of 6-propyl-2-naphthol with atom numbering.

Predicted ¹H-¹³C HMBC Correlations

Protons (¹H)

Carbons (¹³C)

H-8 (~7.70) C-6 (~138.0)

C-7 (~124.0)

C-8a (~129.5)

H-5 (~7.55)

C4

H-α (~2.65)

C-5 (~128.0)

Click to download full resolution via product page
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Caption: Key predicted Heteronuclear Multiple Bond Correlation (HMBC) in 6-propyl-2-
naphthol.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS

spectroscopic data for 6-propyl-2-naphthol. While experimental verification is essential, the

data and interpretations presented herein offer a valuable resource for researchers and

scientists in the fields of chemical synthesis, drug discovery, and materials science. The

provided protocols and diagrams further support the practical application of this information in a

laboratory setting.

To cite this document: BenchChem. [Spectroscopic Data of 6-propyl-2-naphthol: A Technical
Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024154#spectroscopic-data-of-6-propyl-2-naphthol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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